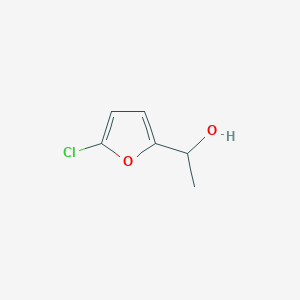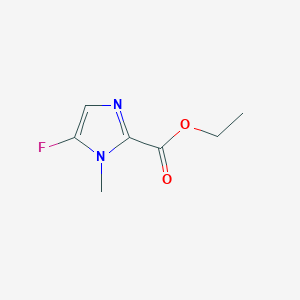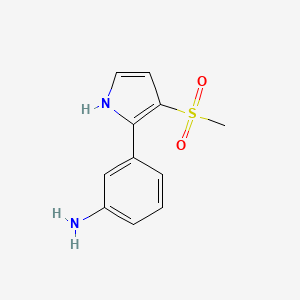
5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a pyrimidine moiety, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrimidine Moiety: This step involves the nucleophilic substitution of a pyrimidine derivative with a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom could yield sulfoxides or sulfones, while reduction of the triazole ring could lead to partially or fully reduced triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule. The presence of the triazole ring and pyrimidine moiety suggests potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The triazole ring is a common motif in many drugs, and the pyrimidine moiety is known for its biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The triazole ring and pyrimidine moiety could play key roles in these interactions, possibly through hydrogen bonding, π-π stacking, or other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((Pyridin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-((Pyrimidin-2-ylthio)methyl)-1-(phenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its specific combination of functional groups. The presence of both the triazole ring and the pyrimidine moiety provides a unique set of chemical properties and potential biological activities that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C15H13N5O2S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C15H13N5O2S/c1-10-3-5-11(6-4-10)20-12(13(14(21)22)18-19-20)9-23-15-16-7-2-8-17-15/h2-8H,9H2,1H3,(H,21,22) |
Clé InChI |
DQBSPUPRQGBRJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


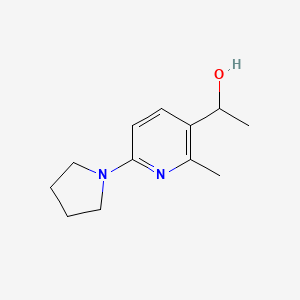
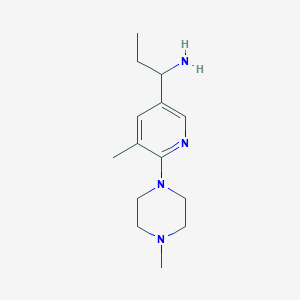
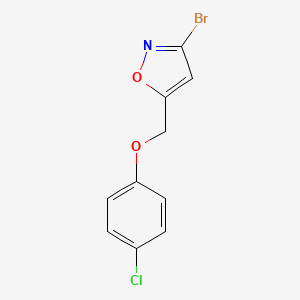
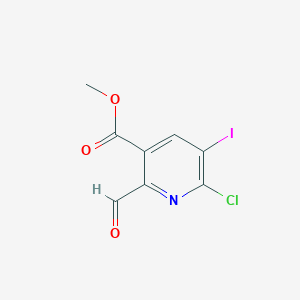
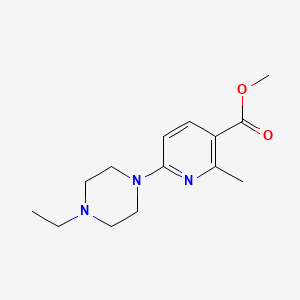
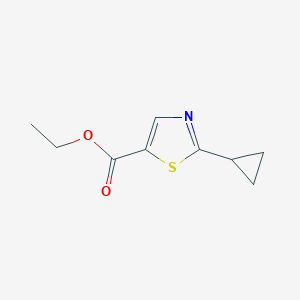


![Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate](/img/structure/B11791620.png)
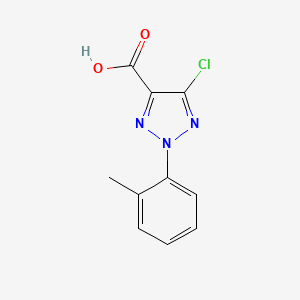
![2-Bromo-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B11791631.png)
